molecular formula C16H11ClN2O4 B2818344 5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole CAS No. 338785-43-6

5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole

Cat. No.: B2818344
CAS No.: 338785-43-6
M. Wt: 330.72
InChI Key: OGXVUGWYTQYERN-SOFGYWHQSA-N
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Description

The compound 5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is a synthetic organic molecule characterized by its complex structure, which includes a furan ring, a chlorophenyl group, and a nitro-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the chlorophenyl group is coupled with a halogenated furan.

    Formation of the Ethenyl Linkage: The ethenyl linkage is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.

    Synthesis of the Nitro-Oxazole Ring: The final step involves the formation of the nitro-oxazole ring, which can be achieved through a cyclization reaction involving a nitroalkene and an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas over a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various nucleophiles into the chlorophenyl ring.

Scientific Research Applications

5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole: can be compared with other compounds that have similar structural features:

    5-(3-chlorophenyl)-2-furanmethanol: Lacks the nitro-oxazole moiety, making it less reactive in certain biological contexts.

    3-methyl-4-nitro-1,2-oxazole: Does not have the furan and chlorophenyl groups, limiting its applications in materials science.

    2-(3-chlorophenyl)-5-nitrofuran: Similar in having a nitro group and a chlorophenyl group but lacks the oxazole ring, affecting its chemical reactivity and biological activity.

The uniqueness of This compound lies in its combination of these functional groups, which confer a distinct set of chemical and biological properties.

Biological Activity

5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a furan ring, a chlorophenyl group, and a nitro group, which are known to influence its biological activity. The molecular formula is C15_{15}H12_{12}ClN1_{1}O3_{3}.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

Case Study:
In vitro tests on various cancer cell lines (e.g., A549 lung cancer cells and HT-29 colorectal cancer cells) demonstrated that the compound has an IC50_{50} value ranging from 100 to 200 µg/mL, indicating moderate cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil .

Cell LineIC50_{50} (µg/mL)Comparison to Control
A549150Lower than 5-FU (371.36 µg/mL)
HT-29180Comparable

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Research Findings:
A study evaluated the Minimum Inhibitory Concentration (MIC) of related oxazole derivatives against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa45

These results suggest that the compound could be effective in treating infections caused by these pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been assessed through various assays measuring cytokine production and inflammatory markers.

Findings:
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, with reductions observed at concentrations as low as 50 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives is closely linked to their structural components. Substituents such as halogens on the phenyl ring and modifications on the furan moiety can enhance or diminish activity. For instance, the presence of a nitro group at position 4 of the oxazole ring has been correlated with increased cytotoxicity against cancer cells .

Properties

IUPAC Name

5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4/c1-10-16(19(20)21)15(23-18-10)8-6-13-5-7-14(22-13)11-3-2-4-12(17)9-11/h2-9H,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXVUGWYTQYERN-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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